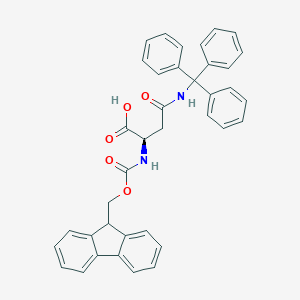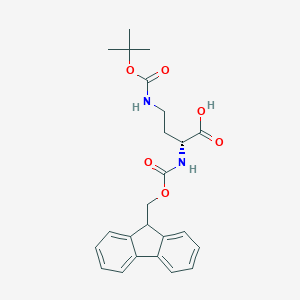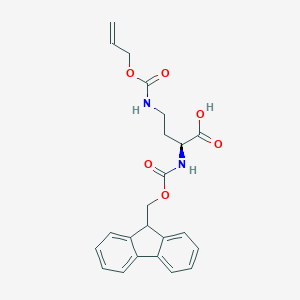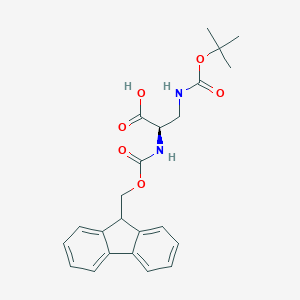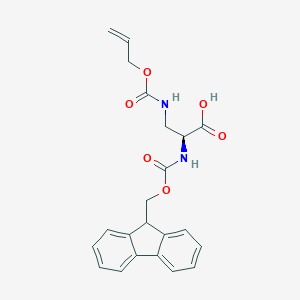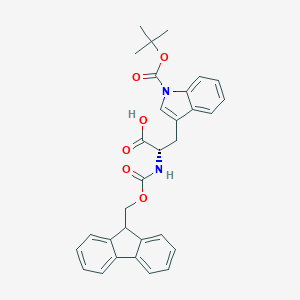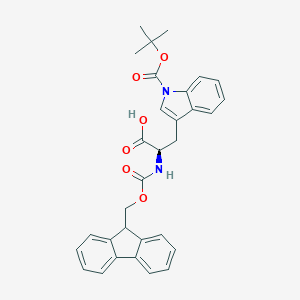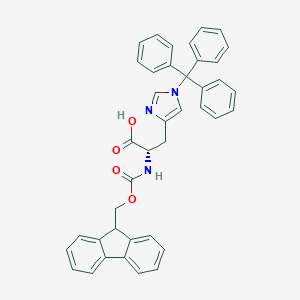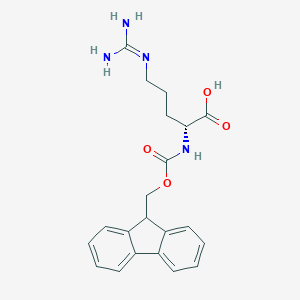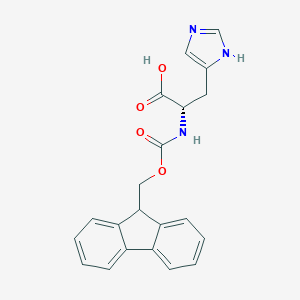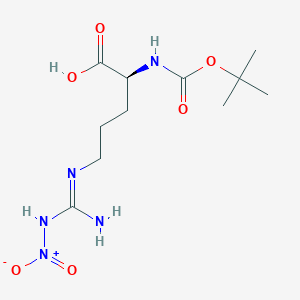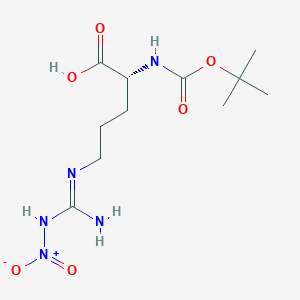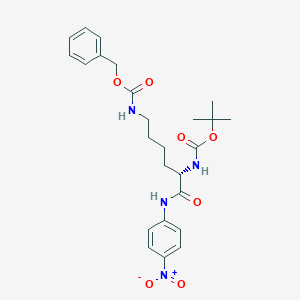
Boc-Dap(Fmoc)-OH
Overview
Description
The compound tert-butyloxycarbonyl-2,3-diaminopropionic acid (fluorenylmethyloxycarbonyl)-hydroxide (Boc-Dap(Fmoc)-OH) is a protected amino acid derivative. It is commonly used in peptide synthesis due to its dual protecting groups: the tert-butyloxycarbonyl (Boc) group and the fluorenylmethyloxycarbonyl (Fmoc) group. These protecting groups prevent unwanted reactions at the amino and carboxyl groups during peptide chain assembly.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Dap(Fmoc)-OH typically involves the protection of the amino groups of 2,3-diaminopropionic acid. The process begins with the protection of the alpha-amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting 2,3-diaminopropionic acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The beta-amino group is then protected using the tert-butyloxycarbonyl (Boc) group, which is introduced by reacting the intermediate with di-tert-butyl dicarbonate in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized compound .
Chemical Reactions Analysis
Types of Reactions
Boc-Dap(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Fmoc protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Substitution Reactions: Replacement of the protecting groups with other functional groups.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include deprotected amino acids and peptide chains, which can be further modified or elongated in peptide synthesis .
Scientific Research Applications
Boc-Dap(Fmoc)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of Boc-Dap(Fmoc)-OH involves the protection and deprotection of amino groups during peptide synthesis. The Boc and Fmoc groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The deprotection steps are crucial for the final assembly of the peptide chain.
Comparison with Similar Compounds
Similar Compounds
- tert-butyloxycarbonyl-2,3-diaminopropionic acid (Boc-Dap)-OH
- fluorenylmethyloxycarbonyl-2,3-diaminopropionic acid (Fmoc-Dap)-OH
- tert-butyloxycarbonyl-2,3-diaminobutyric acid (Boc-Dab)-OH
- fluorenylmethyloxycarbonyl-2,3-diaminobutyric acid (Fmoc-Dab)-OH
Uniqueness
Boc-Dap(Fmoc)-OH is unique due to its dual protecting groups, which provide greater control and flexibility in peptide synthesis. This dual protection allows for selective deprotection and coupling reactions, making it a valuable tool in the synthesis of complex peptides.
Properties
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)25-19(20(26)27)12-24-21(28)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWPBNQGEGBGRF-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427134 | |
| Record name | Boc-Dap(Fmoc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122235-70-5 | |
| Record name | Boc-Dap(Fmoc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


